1,3-Bis(5-iodopyridin-3-yl)urea
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Overview
Description
N,N’-bis(5-iodopyridin-3-yl)urea is an organic compound with the molecular formula C11H8I2N4O. It is characterized by the presence of two iodopyridine groups attached to a central urea moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(5-iodopyridin-3-yl)urea typically involves the reaction of 5-iodopyridine-3-amine with a suitable isocyanate or carbamate precursor. One common method is the reaction of 5-iodopyridine-3-amine with phosgene or its equivalents to form the corresponding isocyanate, which then reacts with another molecule of 5-iodopyridine-3-amine to yield the desired urea derivative .
Industrial Production Methods
Industrial production methods for N,N’-bis(5-iodopyridin-3-yl)urea may involve large-scale synthesis using similar reaction conditions as described above. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
N,N’-bis(5-iodopyridin-3-yl)urea can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atoms in the pyridine rings can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Stille coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce bipyridine or other complex structures .
Scientific Research Applications
N,N’-bis(5-iodopyridin-3-yl)urea has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and coordination compounds.
Biology: The compound can be used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of N,N’-bis(5-iodopyridin-3-yl)urea involves its interaction with specific molecular targets and pathways. The compound can bind to metal centers in coordination compounds, influencing their reactivity and stability. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N,N’-bis(5-bromopyridin-3-yl)urea
- N,N’-bis(5-chloropyridin-3-yl)urea
- N,N’-bis(5-fluoropyridin-3-yl)urea
Uniqueness
N,N’-bis(5-iodopyridin-3-yl)urea is unique due to the presence of iodine atoms, which can significantly influence its chemical reactivity and biological activity. The iodine atoms can participate in halogen bonding, enhancing the compound’s ability to interact with various molecular targets .
Properties
Molecular Formula |
C11H8I2N4O |
---|---|
Molecular Weight |
466.02 g/mol |
IUPAC Name |
1,3-bis(5-iodopyridin-3-yl)urea |
InChI |
InChI=1S/C11H8I2N4O/c12-7-1-9(5-14-3-7)16-11(18)17-10-2-8(13)4-15-6-10/h1-6H,(H2,16,17,18) |
InChI Key |
IOXRZPMOOVKJMF-UHFFFAOYSA-N |
SMILES |
C1=C(C=NC=C1I)NC(=O)NC2=CC(=CN=C2)I |
Canonical SMILES |
C1=C(C=NC=C1I)NC(=O)NC2=CC(=CN=C2)I |
Origin of Product |
United States |
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